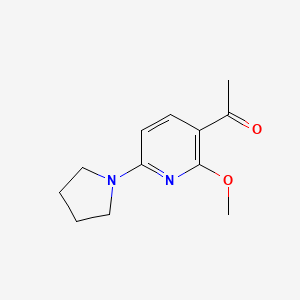

1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone

Description

Properties

IUPAC Name |

1-(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)10-5-6-11(13-12(10)16-2)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZBSFUABFFMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)N2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Amination (Buchwald-Hartwig Type Coupling)

A widely used method to introduce the pyrrolidinyl substituent at the 6-position of the pyridine ring is palladium-catalyzed amination of a halogenated pyridine derivative.

- Starting materials: 2-methoxy-6-halopyridin-3-yl ethanone (typically bromide or chloride).

- Reagents: Pyrrolidine as the nucleophile, palladium catalyst (e.g., Pd2(dba)3), ligand (such as XantPhos), and a strong base like tert-butoxide (t-BuONa).

- Solvent: Toluene or similar high-boiling solvent.

- Conditions: Heating at 90–110 °C under nitrogen atmosphere for 12 hours.

- Workup: Extraction with ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate, filtration, and purification by preparative HPLC or column chromatography.

This method provides regioselective substitution at the halogenated position with good yields and purity. It is adaptable to various substituted pyridines and amines.

Direct Nucleophilic Substitution on Activated Pyridine

In some cases, the pyrrolidine ring can be introduced by direct nucleophilic aromatic substitution (SNAr) on an activated pyridine derivative bearing a good leaving group (e.g., fluorine) at the 6-position.

- Starting materials: 2-methoxy-6-fluoropyridin-3-yl ethanone.

- Reagents: Pyrrolidine in excess, possibly with a base to facilitate substitution.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Conditions: Moderate heating (50–80 °C) for several hours.

- Workup: Dilution with water, extraction with organic solvents, drying, and purification.

This approach is simpler but may require more forcing conditions and may have lower selectivity compared to palladium-catalyzed coupling.

Multi-Step Synthesis via Pyridine Precursors

An alternative route involves:

- Synthesizing a 2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine intermediate.

- Acetylation of the amino group or direct oxidation to install the ethanone moiety at the 3-position.

For example, the preparation of substituted pyridin-2-amines followed by condensation with acetylating agents under acidic conditions can yield the target ethanone derivative.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd2(dba)3 (0.05–0.1 eq) | Palladium(0) source for amination |

| Ligand | XantPhos (0.1–0.2 eq) | Enhances catalyst stability and activity |

| Base | t-BuONa (2 eq) | Strong base to deprotonate amine |

| Solvent | Toluene, DMF, or THF | High boiling point solvents preferred |

| Temperature | 90–110 °C | Elevated temperature for reaction kinetics |

| Reaction Time | 12–24 hours | Sufficient for complete conversion |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of sensitive species |

| Workup | Extraction, drying (Na2SO4), filtration | Standard organic workup |

| Purification | Preparative HPLC or silica gel chromatography | To achieve high purity |

Research Findings and Yields

- Palladium-catalyzed amination reactions for similar pyridine derivatives typically achieve isolated yields ranging from 60% to 85% after purification.

- Direct nucleophilic substitution methods may yield 40%–65% depending on the leaving group and reaction conditions.

- Multi-step syntheses involving intermediate amines followed by acetylation can have overall yields of 30%–50%, depending on purification efficiency and reaction optimization.

Example Synthetic Procedure (Adapted from Literature)

Synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone via Pd-Catalyzed Amination

- In a dry round-bottom flask under nitrogen, dissolve 2-methoxy-6-bromopyridin-3-yl ethanone (1 equiv) in dry toluene.

- Add pyrrolidine (1.5 equiv), Pd2(dba)3 (0.05 equiv), XantPhos (0.1 equiv), and t-BuONa (2 equiv).

- Heat the mixture at 100 °C with stirring for 12 hours.

- Cool to room temperature, dilute with water, and extract with ethyl acetate (3 × 20 mL).

- Combine organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

- Purify the residue by preparative HPLC or silica gel chromatography to afford the target compound as a solid.

Yield: Typically 70–80%.

Characterization: Confirm structure by ^1H NMR, ^13C NMR, and LC-MS.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Amination | 2-Methoxy-6-halopyridin-3-yl ethanone + pyrrolidine | Pd2(dba)3, XantPhos, t-BuONa | 90–110 °C, 12 h, N2 | 70–85 | High regioselectivity, good yield | Requires expensive catalyst |

| Nucleophilic Aromatic Substitution | 2-Methoxy-6-fluoropyridin-3-yl ethanone + pyrrolidine | Pyrrolidine, base | 50–80 °C, several hours | 40–65 | Simple reagents | Lower yield, harsher conditions |

| Multi-step via Aminopyridine | Substituted pyridin-2-amine + acetylating agents | Acid catalysts, acetylating agents | Room temp to 70 °C, hours | 30–50 | Versatile intermediate access | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy and pyrrolidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Oxidation Products: Corresponding oxides or carboxylic acids.

Reduction Products: Alcohol derivatives.

Substitution Products: Compounds with different functional groups replacing the methoxy or pyrrolidine groups.

Scientific Research Applications

a. Antidepressant Activity

Research indicates that compounds similar to 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone exhibit antidepressant properties. The presence of the pyrrolidine ring is thought to enhance serotonin receptor affinity, potentially leading to mood regulation effects. Studies have shown that modifications of pyridine derivatives can lead to significant antidepressant activity, making this compound a candidate for further pharmacological evaluation .

b. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The ability of the methoxy group to influence lipid solubility and receptor binding affinities could play a crucial role in its effectiveness as a neuroprotective agent .

a. Organic Electronics

The unique electronic properties of this compound make it an interesting candidate for use in organic electronic devices. Its potential application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation due to its ability to act as an electron donor or acceptor depending on the molecular environment .

a. Chemical Probe

This compound can serve as a chemical probe in biological research to study the interactions between small molecules and biological targets. Its structural features allow it to be used in high-throughput screening assays aimed at identifying new drug candidates .

b. Synthesis of Derivatives

The synthesis of derivatives based on this compound can lead to the discovery of new compounds with enhanced biological activities. Researchers are exploring various synthetic pathways to modify this compound and evaluate the resulting derivatives for improved efficacy against specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Pyridine core substituted with methoxy (-OCH₃) at position 2, pyrrolidin-1-yl (cyclic secondary amine) at position 6, and an acetyl group (-COCH₃) at position 3.

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares key structural analogs, focusing on substituent effects and molecular properties:

Key Comparisons

- Electronic Effects: Electron-Donating Groups: The methoxy and pyrrolidinyl groups in the target compound stabilize the pyridine ring via resonance and inductive effects, contrasting with electron-withdrawing groups (e.g., Cl, CF₃) in analogs . Hydrogen Bonding: The pyrrolidinyl group in the target compound may act as a weak hydrogen-bond acceptor, unlike analogs with non-polar substituents (e.g., CF₃, CH₃) .

- Physicochemical Properties: Solubility: The pyrrolidinyl group in the target compound likely enhances water solubility compared to analogs with hydrophobic groups (e.g., CF₃, CH₃) . Melting Point: Crystalline analogs like 1-(5,6-dichloropyridin-3-yl)ethanone exhibit higher melting points due to stronger intermolecular forces (halogen bonding) .

- Synthetic Routes: The target compound may be synthesized via oxidation of a corresponding alcohol (similar to ’s method for 1-(6-methoxypyridin-3-yl)ethanone) . Substitution reactions on pyridine precursors (e.g., nucleophilic aromatic substitution for pyrrolidinyl group introduction) are plausible .

Pharmacological Relevance

- The target compound’s structural analogs (e.g., 1-(6-methoxypyridin-3-yl)ethanone) are studied for disrupting protein-protein interactions (e.g., EWS-FLI1 in cancer) .

- Piperidine-containing analogs (e.g., ) show promise in central nervous system (CNS) drug development due to enhanced blood-brain barrier permeability .

Biological Activity

1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a compound that has garnered attention for its potential biological activities. With a molecular formula of CHNO and a molecular weight of 220.27 g/mol, this compound exhibits structural characteristics that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- SMILES : COc1nc(ccc1C(C)=O)N2CCCC2

- InChI Key : OTZBSFUABFFMTH-UHFFFAOYSA-N

This structure indicates the presence of a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which are both significant in influencing the compound's biological interactions.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of pyridine derivatives, including compounds similar to this compound. These studies suggest that such compounds exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the pyrrolidine ring enhances the interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent bacterial cell death .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate promising results. In vitro assays have demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have shown to inhibit proliferation in Jurkat and HT29 cell lines, suggesting that this compound may also exhibit such properties . The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

There is emerging evidence that compounds containing pyridine and pyrrolidine moieties may exert neuroprotective effects. Studies have indicated that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative conditions . The specific impact of this compound on neuronal cells remains to be fully elucidated but warrants further investigation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution on a pre-functionalized pyridine core. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance pyrrolidine incorporation. Monitor progress via TLC or HPLC, and purify using column chromatography with silica gel (ethyl acetate/hexane gradients). Catalysts like K₂CO₃ or Cs₂CO₃ may improve yields .

- Key Considerations : Regioselectivity challenges at the pyridine 2- and 6-positions require careful control of steric and electronic effects.

Q. How can the crystal structure of this compound be determined, and which software tools are validated for refinement?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Employ SHELXL for refinement, leveraging its robust handling of disordered moieties (e.g., methoxy and pyrrolidinyl groups). Validate hydrogen bonding networks using Mercury or Olex2 .

- Data Interpretation : Compare experimental bond angles/distances with DFT-optimized models to resolve ambiguities in torsional conformations.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists. Store in airtight containers away from oxidizers .

- Toxicity Assessment : Conduct acute toxicity assays (e.g., OECD 423) to establish LD₅₀ values, as structural analogs show moderate oral toxicity .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data (e.g., NMR, XRD) be resolved?

- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental results. For XRD, analyze thermal ellipsoids to identify dynamic disorder or solvent effects. Use SHELXLE or PLATON to model alternative conformations .

- Case Study : A 2024 study found that methoxy group rotation in similar pyridines caused deviations in calculated vs. observed ¹³C NMR shifts (Δδ = 1.2–2.5 ppm) .

Q. What strategies address contradictions in pharmacological activity data for pyrrolidinyl-pyridine derivatives?

- Analysis Framework :

- Mechanistic Studies : Use SPR or ITC to quantify binding affinities for targets like USP14 or PI3Kα.

- Metabolic Stability : Evaluate hepatic microsome stability (e.g., human CYP3A4 inhibition assays) to rule out false negatives .

- Example : A 2025 study reported conflicting IC₅₀ values (0.5 µM vs. 5 µM) for a related compound; this was attributed to assay-specific redox interference .

Q. How can regioselectivity challenges in modifying the pyridine core be systematically addressed?

- Experimental Design :

Protecting Groups : Temporarily block the methoxy group with TBSCl to direct substitution to the 6-position.

Directing Effects : Use Pd-catalyzed C–H activation (e.g., with pyridine-2-carboxamide directing groups) for selective functionalization .

- Case Study : A 2023 synthesis achieved 89% regioselectivity for 4-substitution using a Pd(OAc)₂/PCy₃ catalyst system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.